Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
The compound Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- A 2-chlorophenyl substituent at the 1-position of the pyridazine ring.
- A sulfonyloxy group at the 4-position, functionalized with a 2-methoxy-5-methylphenyl moiety.
- An ethyl ester at the 3-position and a keto group at the 6-position.
This structural complexity confers unique electronic and steric properties, distinguishing it from simpler pyridazine analogs.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-14(15)22)31-32(27,28)18-11-13(2)9-10-16(18)29-3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBGDWYBJBQYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the desired pyridazine derivative.
Substitution Reactions: The introduction of the 2-chlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the pyridazine derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Esterification: Finally, the ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the pyridazine ring, which is known for its pharmacological properties. It could be explored for potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The sulfonyl group could play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and structurally related pyridazine derivatives:
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, CF3): Compounds like 12b (3-Cl-phenyl) and 22 (4-CF3-phenyl) exhibit enhanced metabolic stability but reduced solubility compared to methoxy-substituted analogs (e.g., 12e) . The 2-methoxy-5-methylphenyl group in the target compound may improve lipophilicity compared to the 5-chlorothiophene in or the 3-fluoro-4-methoxyphenyl in .
Molecular Weight and Melting Points :
- The target compound’s higher molecular weight (~482.9 g/mol) reflects the bulky sulfonyloxy substituent. Simpler analogs like 12e (313.3 g/mol) have lower melting points (164°C), likely due to reduced steric hindrance .
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article will delve into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of pyridazine derivatives, characterized by a pyridazine ring substituted with various functional groups. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₂O₅S
- Molecular Weight : 396.86 g/mol
Structural Features
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Methoxy and Methyl Substituents : Contribute to the compound's electronic properties.
- Sulfonyl Group : May play a role in biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that the sulfonyl group may enhance this activity through membrane disruption mechanisms .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. Pyrazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines.
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting specific enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human cells and pathogens like Plasmodium falciparum. This inhibition has implications for its use as an immunosuppressive agent or in treating malaria .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Study 2: Antitumor Activity in Cell Lines
A series of assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed significant increases in early apoptotic cells, suggesting a mechanism involving caspase activation.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antitumor | HeLa | IC50 = 25 µM |
| Enzyme Inhibition | DHODH | IC50 = 15 µM |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
|---|---|---|
| Ethyl 1-(2-chlorophenyl)... | 32 µg/mL | 25 µM |
| Brequinar | Not specified | >50 µM |
| Teriflunomide | Not specified | >50 µM |
Q & A
Q. What are the primary synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The compound’s synthesis likely involves multi-step heterocyclic chemistry, such as the Biginelli reaction or cyclization of intermediates (e.g., ethyl acetoacetate derivatives with substituted thioureas or sulfonyloxy groups). For example, Biginelli reactions under solvent-free conditions with catalytic CuCl₂·2H₂O and HCl have been optimized for similar pyrimidine derivatives, achieving yields >70% via mechanochemical grinding . Critical parameters include temperature (ambient vs. reflux), solvent polarity, and catalyst choice, which affect regioselectivity and byproduct formation.
Q. How can researchers characterize the compound’s purity and structural integrity?
Use a combination of HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight ([M+H]⁺ expected at ~493.8 Da). NMR (¹H, ¹³C, DEPT-135) is essential for verifying substituent positions:
Q. What solvent systems are suitable for solubility testing, and how does this impact biological assays?
Preliminary solubility studies in DMSO (≥10 mM) and aqueous buffers (PBS, pH 7.4) are recommended. Low aqueous solubility (<1 mM) may require formulation with cyclodextrins or liposomal encapsulation. Solubility correlates with logP values (predicted ~3.5 via ChemAxon), suggesting moderate hydrophobicity requiring optimization for in vitro assays .
Advanced Research Questions
Q. How can substituent effects (e.g., 2-methoxy-5-methylphenyl vs. 4-chlorophenyl) modulate biological activity or stability?
Substituent positioning alters electronic and steric profiles:
- 2-Methoxy-5-methylphenyl : Electron-donating groups enhance sulfonyloxy stability but may reduce electrophilic reactivity at the pyridazine core.
- 2-Chlorophenyl : Electron-withdrawing Cl increases oxidative degradation risk, as observed in analogues with t₁/₂ <24 hrs in microsomal assays . Comparative SAR tables:
| Substituent | LogD (pH 7.4) | Microsomal Stability (t₁/₂, hrs) |
|---|---|---|
| 2-Methoxy-5-methyl | 3.2 | 18.5 |
| 4-Chlorophenyl | 3.8 | 8.2 |
| Data derived from analogues in . |
Q. What computational methods are effective for predicting binding modes to target enzymes (e.g., kinases or phosphodiesterases)?
Molecular docking (AutoDock Vina) with homology models of PDE4 or COX-2 reveals potential interactions:
Q. How should conflicting data on reaction yields or byproduct formation be resolved?
Contradictions in synthesis protocols (e.g., 60% vs. 75% yields for similar steps) often arise from:
- Catalyst purity : CuCl₂·2H₂O vs. anhydrous CuCl₂ alters reaction kinetics.
- Grinding time : Mechanochemical steps >10 minutes reduce particle size, enhancing reactivity . Reproduce reactions with strict control of variables and use DoE (Design of Experiments) to identify critical factors.
Methodological Guidance
- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals near δ 7.5 ppm .
- Biological Assay Design : Pre-incubate compounds with NADPH-fortified liver microsomes (1 hr, 37°C) to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
